molecular formula C10H13NO3 B143837 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-59-9

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143837
Key on ui cas rn: 2199-59-9
M. Wt: 195.21 g/mol
InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06861418B2

Procedure details

3,5-Dimethyl-1H-pyrrole-2.4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (80.1 g, 0.3 mol) and 400 mL of trifluoroacetic acid were stirred for 5 minutes in a 2 L 3-neck round bottom flask equipped with mechanical stirring and warmed to 40° C. in an oil bath. The mixture was then cooled to −5° C. and triethyl orthoformate (67.0 g, 0.45 mol) was added all at once. The temperature increased to 15° C. The mixture was stirred for about 1 minute, removed from the cold bath and then stirred for 1 hour. The trifluoroacetic acid was removed by rotary evaporation and the residue put in the refrigerator where it solidified. The solid was dissolved by warming and poured into 500 g of ice. The mixture was extracted with 800 mL of dichloromethane to give a red solution and a brown precipitate, both of which were saved. The precipitate was isolated and washed with 150 mL of saturated sodium bicarbonate solution. The dichloromethane phase was washed with 150 mL of sodium bicarbonate and both bicarbonate solutions discarded. The dichloromethane solution was washed with 3 times with 100 mL of water each time. The dichloromethane solution was evaporated to dryness and the dark residue recrystallized twice from hot ethyl acetate after decolorizing with Darco to give golden yellow needles. The brown precipitate was recrystallized from 350 mL of hot ethyl acetate after decolorizing with Darco to give a yellow-red solid. All the recrystallized solids were combined and recrystallized from 500 mL of hot ethanol to give 37.4 g (63.9%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as yellow needles (mp 165.6-166.3° C., lit. 163-164° C.). The evaporated residues from the ethyl acetate and ethanol mother liquors were recrystallized from 500 mL of ethanol to give 10.1 g (17.1%) of a second crop of dirty yellow needles.
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([C:12](OC(C)(C)C)=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].C(OCC)(OCC)OCC>FC(F)(F)C(O)=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([CH:12]=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
80.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 15° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
removed from the cold bath
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by warming
ADDITION
Type
ADDITION
Details
poured into 500 g of ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 800 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a red solution
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with 150 mL of saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The dichloromethane phase was washed with 150 mL of sodium bicarbonate
WASH
Type
WASH
Details
The dichloromethane solution was washed with 3 times with 100 mL of water each time
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the dark residue recrystallized twice from hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give golden yellow needles
CUSTOM
Type
CUSTOM
Details
The brown precipitate was recrystallized from 350 mL of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a yellow-red solid
CUSTOM
Type
CUSTOM
Details
recrystallized from 500 mL of hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g
YIELD: PERCENTYIELD 63.9%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.